molecular formula C7H17N3O2 B1389696 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate CAS No. 1185299-41-5

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate

Cat. No.: B1389696
CAS No.: 1185299-41-5
M. Wt: 175.23 g/mol
InChI Key: SHIUWAAIFMZXJH-UHFFFAOYSA-N
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Description

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate (CAS: 1185299-41-5) is a bioactive small molecule with the molecular formula C₇H₁₇N₃O₂ and a molecular weight of 175.23 g/mol . Structurally, it consists of a methyl-substituted imidazole ring linked via an ethylamine chain, with two water molecules of hydration. The dihydrate form enhances stability, allowing storage at room temperature, unlike anhydrous or hydrochloride analogs that may require stricter conditions . Its primary applications lie in industrial and research settings, particularly as a precursor or intermediate in organic synthesis.

Properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)ethanamine;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2H2O/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIUWAAIFMZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Methylimidazole with Ethylene Derivatives

A common approach involves nucleophilic substitution where 2-methylimidazole is alkylated at the N-1 position with an ethylamine-containing electrophile such as 2-chloroethylamine or its protected derivatives.

  • Typical Reaction Conditions:

    • Solvent: Dry acetone or dimethylformamide (DMF)
    • Base: Anhydrous potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen
    • Temperature: 50–80 °C
    • Time: 3–6 hours under inert atmosphere (nitrogen or argon)
  • Reaction Scheme:

    $$
    \text{2-methylimidazole} + \text{2-chloroethylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone, reflux}} \text{Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine}
    $$

This method yields the free base, which can then be crystallized as the dihydrate salt by controlled addition of water and mild cooling.

Use of Protected Aminoalkylating Agents

To improve selectivity and reduce side reactions, amino protecting groups (e.g., Boc or phthalimide) can be introduced on the ethylamine moiety before alkylation. After the alkylation step, deprotection under acidic or basic conditions liberates the primary amine.

  • Advantages:
    • Higher purity due to reduced polymerization or side reactions
    • Easier purification by crystallization or chromatography

Alternative Synthetic Routes via Imidazole Derivative Intermediates

Some patents and literature describe multi-step syntheses starting from 2-methylimidazole derivatives functionalized with nitro or aldehyde groups, followed by reduction and amination steps to introduce the ethylamine side chain.

  • For example, reduction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride to the corresponding amine, then methylation to yield the target compound.

Reaction Optimization and Purification

Parameter Typical Conditions Notes
Solvent Acetone, DMF, Ethanol DMF preferred for high solubility and yield
Base K2CO3, NaH K2CO3 preferred for mild conditions
Temperature 50–80 °C Higher temperatures may increase side products
Reaction Time 3–6 hours Monitored by TLC or HPLC
Work-up Filtration, solvent removal Recrystallization from methanol-water mixture
Yield 70–86% Dependent on purity of starting materials

Characterization and Confirmation of Product

  • Melting Point: Typically 100–110 °C for the dihydrate crystalline form
  • Spectroscopic Data:
    • IR: Characteristic imidazole ring vibrations (~3100 cm⁻¹ for C-H, ~1500 cm⁻¹ for N-H)
    • NMR: Signals corresponding to methyl on imidazole, ethyl chain, and amine protons
  • Purity Assessment:
    • High-performance liquid chromatography (HPLC)
    • Powder X-ray diffraction (PXRD) to confirm crystalline dihydrate form

Research Findings and Improvements

  • A 2020 review highlighted that reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine derivatives under reflux with suitable electrophiles in acetic acid or acetone gave yields between 63% and 83% for similar imidazole-ethylamine compounds, demonstrating the robustness of these alkylation reactions under mild acidic or neutral conditions.

  • Use of anhydrous potassium carbonate in acetone for alkylation of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate resulted in 86% yield of the corresponding ester intermediate, which can be further converted to the amine.

  • The dihydrate salt form is typically obtained by slow crystallization from methanol-water mixtures, which stabilizes the compound and facilitates handling and storage.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct alkylation with 2-chloroethylamine 2-methylimidazole, 2-chloroethylamine, K2CO3 Acetone, reflux, 3–6 h 70–80 Simple, scalable
Protected amine alkylation Boc-protected 2-chloroethylamine, base DMF, 50–80 °C, inert atmosphere 75–85 Higher purity, requires deprotection
Multi-step via nitroimidazole 2-methyl-5-nitroimidazole derivatives Reduction, methylation steps 63–83 More complex, allows functional group tuning

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can modify the nitrogen atoms in the imidazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives

Scientific Research Applications

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrate form distinguishes it from anhydrous or hydrochloride analogs, improving stability for storage .
  • The nitro-phenylazo and polyether chains in ’s compound impart photoresponsive and solubility properties absent in the target compound .

Key Observations :

  • The target compound’s dihydrate form likely simplifies storage compared to unstable intermediates (e.g., ’s Compound 2) .
  • Synthesis of analogs often requires harsh conditions (e.g., crown ethers, prolonged heating), whereas the target’s preparation may involve milder steps due to its inherent stability .

Key Observations :

  • The dihydrochloride hydrate () likely has higher aqueous solubility than the target compound due to ionic interactions.
  • Unlike nitro-phenylazo derivatives (), the target lacks photoactive groups, limiting its utility in optoelectronics but favoring baseline reactivity for modular synthesis.

Analytical Characterization

Compound Characterization Methods
This compound CAS verification, formula confirmation
Compounds in FTIR, ¹H/¹³C NMR, column chromatography
Compound 3 in pH monitoring, concentration analysis

Key Observations :

  • While the target compound’s identity is confirmed via CAS and formula , analogous compounds rely on spectroscopic and chromatographic validation .

Biological Activity

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate is a compound with the molecular formula C7H13N3·2H2O and a molecular weight of 175.23 g/mol. This compound is part of a broader class of imidazole derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various imidazole derivatives, including this compound. The compound has been evaluated against several bacterial strains, demonstrating varying degrees of effectiveness:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, indicating significant antibacterial properties:
    • Against Staphylococcus aureus: MIC values ranged from 20–40 µM .
    • Against Escherichia coli: MIC values ranged from 40–70 µM .

These findings suggest that this compound may exhibit similar antimicrobial efficacy, making it a candidate for further exploration in treating bacterial infections.

Anticancer Activity

The anticancer potential of imidazole derivatives has also been documented. For instance, compounds with imidazole moieties have shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability across different cancer types, including breast and colorectal cancers .

Case Study: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzo[b]furan derivatives, which share structural similarities with this compound. The results indicated that modifications at specific positions on the imidazole ring could enhance biological activity. For example, compounds with additional functional groups exhibited increased potency against cancer cell lines compared to their simpler counterparts .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, potentially leading to:

  • DNA damage : Similar compounds have been shown to induce DNA strand breaks, leading to cell death through apoptosis .
  • Inhibition of cellular pathways : Imidazole derivatives can disrupt essential cellular processes by interfering with enzyme functions or receptor interactions.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus20–40 µM
AntibacterialEscherichia coli40–70 µM
AnticancerBreast Cancer Cell LinesVaries
AnticancerColorectal Cancer Cell LinesVaries

Q & A

Q. What methods validate the compound’s stability under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor dehydration events (e.g., loss of H2 _2O at 80–120°C).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate
Reactant of Route 2
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Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate

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